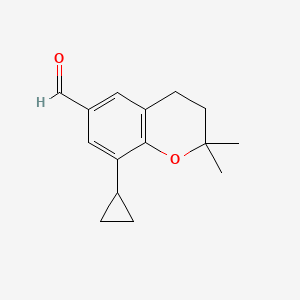![molecular formula C10H14N2O2 B1432412 6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde CAS No. 1519963-64-4](/img/structure/B1432412.png)
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde
説明
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-12(5-6-14-2)10-4-3-9(8-13)7-11-10/h3-4,7-8H,5-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.科学的研究の応用
Pharmaceutical Research
Pyridine derivatives, like the one you’ve mentioned, are often explored for their potential as therapeutic agents. They have been studied for their anticonvulsant, antimicrobial, anticancer, and antidiabetic properties . This compound could be part of ongoing research to develop new medications or enhance existing ones.
Biological Activity Studies
These compounds are known for a variety of biological activities, and many are in clinical use. Their role in modern medicinal applications is increasing, with studies exploring their effectiveness in treating diseases .
Chemosensor Development
Pyridine derivatives are also used in the development of chemosensors. These sensors can detect specific chemicals or environmental changes through fluorescence enhancement or other visible changes .
Cardiovascular Research
As ion channel modulators, pyridine derivatives can affect the action potential by altering voltage-gated potassium, sodium, and calcium ion channel activity. This makes them valuable in cardiovascular disease research .
Anticancer Agent Exploration
These derivatives are widely reported as potential anticancer agents due to their ability to interact with various biological pathways .
Antibacterial and Anti-inflammatory Research
Their antibacterial and anti-inflammatory properties make them candidates for research into new treatments for infections and inflammatory conditions .
Neurological Disorder Treatment
The compound’s potential effects on neurological disorders such as Alzheimer’s disease and its role as an analgesic make it a subject of interest in neuropharmacological research .
HIV Research
Pyridine derivatives have been explored as HIV-1 inhibitors, contributing to the search for effective treatments against this virus .
Each application field presents a unique opportunity for scientific exploration and potential breakthroughs using this compound.
Safety and Hazards
特性
IUPAC Name |
6-[2-methoxyethyl(methyl)amino]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(5-6-14-2)10-4-3-9(8-13)7-11-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLRRMBARILRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



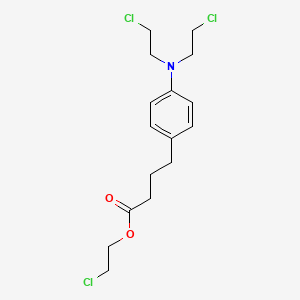

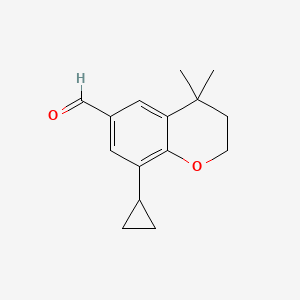
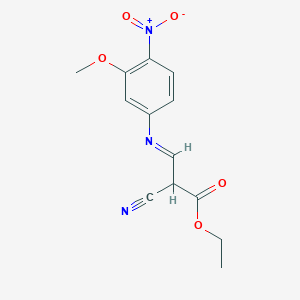
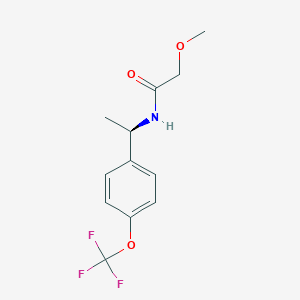

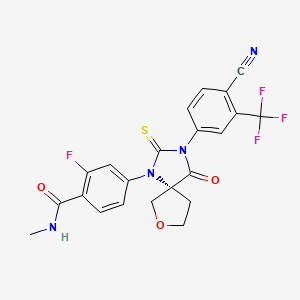



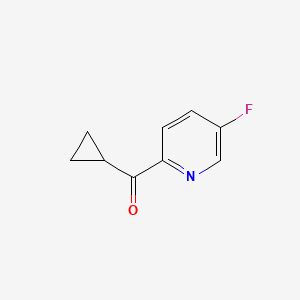

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
